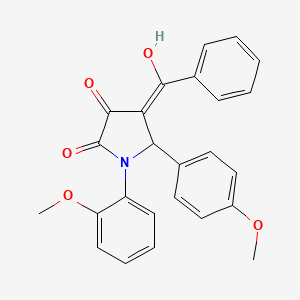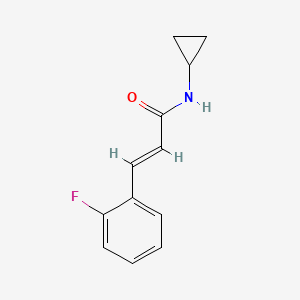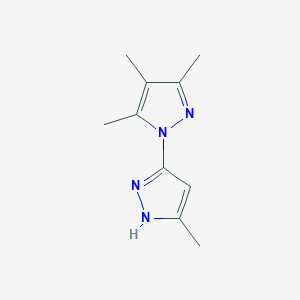![molecular formula C30H24Cl3N3O B11047901 N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)
N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and a diazacyclopenta[cd]azulene core, making it an interesting subject for chemical research and potential pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Substitution Reactions: Introduction of the chlorophenyl and dichlorophenyl groups through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide: shares similarities with other diazacyclopenta[cd]azulene derivatives.
Other Chlorophenyl Compounds: Compounds with chlorophenyl groups often exhibit similar chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its specific combination of substituents and the unique diazacyclopenta[cd]azulene core. This structure may confer unique chemical properties and biological activities not found in other similar compounds, making it a valuable subject for further research and development.
Eigenschaften
Molekularformel |
C30H24Cl3N3O |
|---|---|
Molekulargewicht |
548.9 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-6-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C30H24Cl3N3O/c1-18-8-10-19(11-9-18)27-23-7-2-3-14-35-26(20-12-13-24(32)25(33)15-20)17-36(30(23)35)28(27)29(37)34-22-6-4-5-21(31)16-22/h4-6,8-13,15-17H,2-3,7,14H2,1H3,(H,34,37) |
InChI-Schlüssel |
ADOAZDHZRPTESX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC(=C(C=C5)Cl)Cl)C(=O)NC6=CC(=CC=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-({1-methyl-4-[(2,4,6-trichloroanilino)carbonyl]-1H-1,2,3-triazol-5-YL}sulfanyl)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11047819.png)

![1-cyclohexyl-4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047835.png)
![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![N-[4-(benzyloxy)benzyl]-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11047848.png)
![3-(2,5-Difluorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047850.png)

![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)


![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)